Cas no 4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone)

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
- Ethanone,1,2-bis(4-chlorophenyl)-2-hydroxy-
- 1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
- 1,2-bis(4-chlorophenyl)-2-hydroxy-ethanone
- 1,2-bis(p-chlorophenyl)-2-hydroxyethanone
- 4,4'-dichlorobenzoin
- 4,4'-dichlorodeoxybenzoin
- Benzoin,4,4'-dichloro
- Benzoin,4'-dichloro
- Ethanone,2-bis(4-chlorophenyl)-2-hydroxy
- SB37158
- Benzoin, 4,4'-dichloro-
- Ethanone,2-bis(4-chlorophenyl)-2-hydroxy-
- SCHEMBL1546852
- CS-M0345
- NSC-58308
- 1,2-bis-(4-chloro-phenyl)-2-hydroxy-ethanone
- NSC364
- Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-
- NSC-364
- 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone #
- D77371
- AMY37373
- 4254-20-0
- CHEMBL1993668
- AKOS015951048
- DTXSID60277014
- NSC58308
- Benzoin,4'-dichloro-
- DB-328715
-
- インチ: InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
- InChIKey: UCXPESOPEKJXJR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O
計算された属性
- せいみつぶんしりょう: 280.00600
- どういたいしつりょう: 280.005785
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.379
- ふってん: 439.1°Cat760mmHg
- フラッシュポイント: 219.4°C
- 屈折率: 1.625
- PSA: 37.30000
- LogP: 3.90970
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125210-1g |
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one |
4254-20-0 | 95% | 1g |
$299 | 2022-06-11 | |
Chemenu | CM125210-1g |
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one |
4254-20-0 | 95% | 1g |
$299 | 2021-06-17 | |
TRC | C614403-100mg |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AF67881-1g |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 1g |
$239.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048056-5g |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 98% | 5g |
¥11066.00 | 2024-05-14 | |
TRC | C614403-50mg |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906650-100g |
1,2-bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 98% | 100g |
2,385.00 | 2021-05-17 | |
ChemScence | CS-M0345-100mg |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 100mg |
$120.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048056-250mg |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 98% | 250mg |
¥1556.00 | 2024-05-14 | |
ChemScence | CS-M0345-1g |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |
4254-20-0 | 1g |
$612.0 | 2022-04-27 |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 関連文献
-
Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601
1,2-Bis(4-chlorophenyl)-2-hydroxyethanoneに関する追加情報
1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone: A Comprehensive Overview
1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone, also known by its CAS registry number 4254-20-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes two chlorophenyl groups attached to a hydroxyethanone backbone. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone involves a series of carefully designed reactions that highlight the principles of organic synthesis. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the chlorophenyl groups. These innovations not only enhance the yield but also reduce the environmental footprint of the synthesis process.
In terms of physical properties, 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone exhibits a melting point of approximately 150°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent findings indicating that it maintains structural integrity under moderate reaction conditions.
The applications of 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone span across multiple disciplines. In pharmacology, it serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. Researchers have also explored its role in drug delivery systems, where its structural versatility allows for the design of targeted drug carriers.
In the realm of materials science, 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone has been utilized as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to the development of materials with enhanced mechanical and thermal properties. Recent breakthroughs in this area include the creation of biodegradable polymers derived from this compound, which hold great promise for sustainable materials development.
The study of 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone's biological interactions has also garnered significant attention. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. This finding has sparked interest in exploring its role in treating metabolic disorders such as diabetes and obesity. Additionally, ongoing research investigates its effects on cellular signaling pathways, with preliminary results suggesting potential applications in cancer therapy.
From an environmental perspective, understanding the degradation pathways of 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone is crucial for assessing its ecological impact. Recent studies have employed advanced spectroscopic techniques to elucidate the mechanisms by which this compound breaks down in natural environments. These findings underscore the importance of sustainable practices in handling chemicals like this to minimize their environmental footprint.
In conclusion, 1,2-Bis(4-Chlorophenyl)-2-Hydroxyethanone, with its CAS number 4254-20-0, stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications across pharmacology, materials science, and environmental studies highlight its significance as a multifaceted compound. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone) 関連製品
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)
- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 951385-68-5(Sildenafil-d8)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)




